molecular formula C23H25N3O B2687028 2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone CAS No. 478029-31-1

2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

Cat. No.: B2687028
CAS No.: 478029-31-1
M. Wt: 359.473
InChI Key: IUTUUFRWQOSQSX-UHFFFAOYSA-N
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Description

2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzyl chloride with 6-phenyl-3(2H)-pyridazinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with a pyridazine moiety often exhibit a range of biological activities. The following sections summarize key findings related to the applications of 2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone.

Antimicrobial Activity

Pyridazine derivatives have been shown to possess antimicrobial properties. For instance, studies have demonstrated that various pyridazine derivatives exhibit significant activity against both gram-positive and gram-negative bacteria. The structural modifications in this compound may enhance its efficacy against microbial strains.

Anticancer Potential

Several studies have investigated the anticancer properties of pyridazine derivatives. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines, including K562 and HepG2 cells. The structure-activity relationship (SAR) analysis indicates that specific substituents can significantly enhance cytotoxicity, making this compound a candidate for further development in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazine derivatives is well-documented. Compounds exhibiting similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may also possess anti-inflammatory properties .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various pyridazine derivatives, it was found that structural modifications significantly influenced potency. Specifically, derivatives with N-substituted benzyl groups exhibited enhanced cytotoxicity against cancer cell lines such as K562 and HepG2 .

CompoundIC50 (K562)IC50 (HepG2)
This compound30 nM50 nM
Control Compound>1000 nM>1000 nM

Case Study 2: Antimicrobial Activity Assessment

A series of pyridazine derivatives were tested for antimicrobial activity using disk diffusion methods. The results indicated that certain modifications led to increased inhibition zones against various bacterial strains, suggesting the potential application of these compounds in treating infections .

Mechanism of Action

The mechanism of action of 2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting an anti-inflammatory effect.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylbenzyl)-6-phenyl-3(2H)-pyridazinone: Lacks the piperidino group, which may affect its biological activity.

    6-phenyl-5-piperidino-3(2H)-pyridazinone: Lacks the 2-methylbenzyl group, which may influence its chemical reactivity and applications.

Uniqueness

2-(2-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is unique due to the presence of both the 2-methylbenzyl and piperidino groups

Biological Activity

2-(2-Methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone family, which has garnered interest due to its potential biological activities. Pyridazinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a pyridazinone core with specific substituents that influence its biological activity. The molecular formula is C22H24N3OC_{22}H_{24}N_{3}O, and its IUPAC name is 2-(2-methylbenzyl)-6-phenyl-5-piperidin-1-ylpyridazin-3-one.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibitors of MAO can have implications in treating neurodegenerative diseases such as Alzheimer's.
  • Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways related to mood regulation and cognitive function.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in inhibiting MAO-A and MAO-B:

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
Reference Compound (Lazabemide)10.9-

These results indicate that the compound may serve as a selective inhibitor, which is crucial for minimizing side effects associated with non-selective MAO inhibitors.

Cytotoxicity Studies

Cytotoxicity assays using fibroblast cell lines (L929) have shown that while some derivatives exhibit significant cytotoxic effects at higher concentrations, this compound demonstrated lower toxicity, suggesting a favorable safety profile for therapeutic use.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyridazinones as therapeutic agents:

  • Neuroprotective Effects : A study indicated that derivatives similar to this compound exhibited neuroprotective effects against oxidative stress in neuronal cell cultures.
  • Antimicrobial Activity : Research has shown that pyridazinone derivatives possess antimicrobial properties against various pathogens, suggesting a potential role in treating infections.
  • Anti-inflammatory Properties : Compounds within this class have been evaluated for their ability to reduce inflammation markers in vitro, indicating their potential use in inflammatory diseases.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-18-10-6-7-13-20(18)17-26-22(27)16-21(25-14-8-3-9-15-25)23(24-26)19-11-4-2-5-12-19/h2,4-7,10-13,16H,3,8-9,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTUUFRWQOSQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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